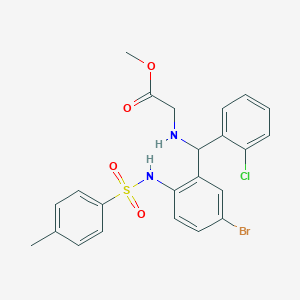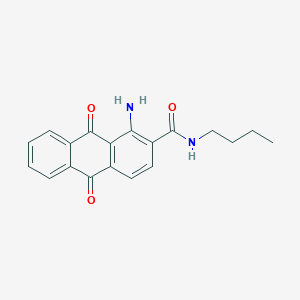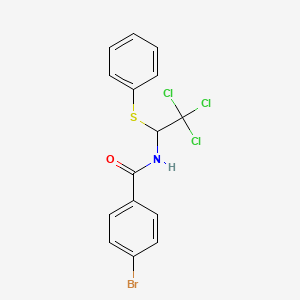
5'-O-benzoyl-2,3'-anhydrothymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-Benzoyl-2,3’-anhydrothymidine is a synthetic nucleoside analog derived from thymidine. This compound is characterized by the presence of a benzoyl group at the 5’-position and an anhydro bridge between the 2’ and 3’ positions. It has garnered interest in the fields of organic chemistry and medicinal chemistry due to its potential antiviral properties and its role as an intermediate in the synthesis of other biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-benzoyl-2,3’-anhydrothymidine typically involves the derivatization of 2,3’-anhydrothymidine. One common method includes the reaction of 2,3’-anhydrothymidine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure the formation of the desired benzoyl derivative .
Industrial Production Methods
While specific industrial production methods for 5’-O-benzoyl-2,3’-anhydrothymidine are not widely documented, the general principles of large-scale nucleoside synthesis apply. These include optimizing reaction conditions for high yield and purity, using scalable solvents and reagents, and employing purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5’-O-Benzoyl-2,3’-anhydrothymidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions
Nucleophilic Substitution: Reactions with nucleophiles such as azides or tetrazolides in solvents like dimethylformamide (DMF) or 1,4-dioxane. .
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, general principles of nucleoside chemistry apply, where oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be used.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, azidation of 5’-O-benzoyl-2,3’-anhydrothymidine with dimethylammonium azide results in the formation of azido derivatives .
Scientific Research Applications
5’-O-Benzoyl-2,3’-anhydrothymidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other nucleoside analogs and derivatives.
Biology: Studied for its potential antiviral properties, particularly against HIV and herpes simplex viruses.
Medicine: Investigated for its immunosuppressive properties and potential therapeutic applications.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 5’-O-benzoyl-2,3’-anhydrothymidine involves its interaction with viral proteins. It has been shown to bind covalently to an isomeric site on the viral envelope protein of the immunodeficiency virus, thereby inhibiting viral replication . This covalent binding disrupts the normal function of the viral protein, leading to the suppression of viral activity.
Comparison with Similar Compounds
Similar Compounds
2,3’-Anhydrothymidine: The parent compound from which 5’-O-benzoyl-2,3’-anhydrothymidine is derived.
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog with antiviral properties, commonly used in the treatment of HIV.
5’-O-Benzoyl-2’-deoxyuridine: A similar benzoyl derivative with potential antiviral activity.
Uniqueness
5’-O-Benzoyl-2,3’-anhydrothymidine is unique due to its specific structural modifications, which confer distinct chemical reactivity and biological activity. Its ability to form covalent bonds with viral proteins sets it apart from other nucleoside analogs, making it a valuable compound in antiviral research .
Properties
Molecular Formula |
C17H16N2O5 |
|---|---|
Molecular Weight |
328.32 g/mol |
IUPAC Name |
[(1R,9S,10R)-4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate |
InChI |
InChI=1S/C17H16N2O5/c1-10-8-19-14-7-12(24-17(19)18-15(10)20)13(23-14)9-22-16(21)11-5-3-2-4-6-11/h2-6,8,12-14H,7,9H2,1H3/t12-,13+,14+/m0/s1 |
InChI Key |
WUQUVOAMQGVMKB-BFHYXJOUSA-N |
Isomeric SMILES |
CC1=CN2[C@H]3C[C@@H]([C@H](O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O |
Canonical SMILES |
CC1=CN2C3CC(C(O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzylamino)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one](/img/structure/B11709699.png)
![4-bromo-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]benzamide](/img/structure/B11709705.png)

![4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11709743.png)


![4-[(2E)-2-benzylidenehydrazino]benzenesulfonamide](/img/structure/B11709761.png)
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11709769.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B11709771.png)

![3-{2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B11709779.png)

![N'~1~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11709782.png)
![2-[(E)-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11709790.png)
